Diphenyl purine derivative 2
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Overview
Description
Diphenyl purine derivative 2 is a compound belonging to the class of purine derivatives. Purine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl purine derivative 2 typically involves the condensation of appropriate purine precursors with diphenyl compounds. One common method includes the reaction of 2,6-diaminopurine with diphenylmethanone under specific conditions to yield the desired derivative. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Diphenyl purine derivative 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its role in modulating biological pathways and interactions with enzymes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of diphenyl purine derivative 2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of enzymes involved in nucleotide synthesis or signal transduction pathways, leading to altered cellular functions. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2,6,9-Trisubstituted Purine Derivatives: These compounds also exhibit anticancer properties and have been studied for their structure-activity relationships.
Phenyl-substituted Purine Derivatives: These compounds share structural similarities and have been investigated for their biological activities.
Uniqueness: Diphenyl purine derivative 2 is unique due to its specific substitution pattern and the presence of diphenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C28H28Cl2N6O |
---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C28H28Cl2N6O/c29-19-9-11-21(12-10-19)36-25(22-7-3-4-8-23(22)30)34-24-26(31-17-32-27(24)36)35-15-13-20(14-16-35)33-28(37)18-5-1-2-6-18/h3-4,7-12,17-18,20H,1-2,5-6,13-16H2,(H,33,37) |
InChI Key |
XCAAVBMCEMDRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3N=C(N4C5=CC=C(C=C5)Cl)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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